molecular formula C10H16N2O3 B13945255 Barbituric acid, 5-methyl-5-(1-methylbutyl)- CAS No. 52944-65-7

Barbituric acid, 5-methyl-5-(1-methylbutyl)-

Cat. No.: B13945255
CAS No.: 52944-65-7
M. Wt: 212.25 g/mol
InChI Key: IMOLACLDLQJJNZ-UHFFFAOYSA-N
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Description

5-Methyl-5-(1-methylbutyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used for their sedative, hypnotic, and anticonvulsant properties . This particular compound is known for its applications in medicine, particularly in anesthesia and the treatment of certain neurological conditions.

Preparation Methods

The synthesis of 5-Methyl-5-(1-methylbutyl)barbituric acid typically involves a multi-step process:

For industrial production, the process is optimized to ensure high purity and yield, with steps including purification and crystallization to remove impurities .

Chemical Reactions Analysis

5-Methyl-5-(1-methylbutyl)barbituric acid undergoes several types of chemical reactions:

Common reagents used in these reactions include bromine, sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-5-(1-methylbutyl)barbituric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5-(1-methylbutyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .

Comparison with Similar Compounds

5-Methyl-5-(1-methylbutyl)barbituric acid can be compared with other barbiturates such as:

What sets 5-Methyl-5-(1-methylbutyl)barbituric acid apart is its specific molecular structure, which influences its pharmacokinetic properties and its interaction with the GABA receptor, making it unique in its effects and applications.

Properties

CAS No.

52944-65-7

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-4-5-6(2)10(3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)

InChI Key

IMOLACLDLQJJNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)C

Origin of Product

United States

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